Synthetic Utility as a Precursor to N-Sulfonylformamidines via Copper-Catalyzed C–N Bond Cleavage
In the copper-catalyzed synthesis of N-sulfonylformamidines, the target compound serves as a key intermediate. The methodology reports that N-(2-pyridinylmethyl)benzenesulfonamides with diverse aryl substituents were converted to the corresponding N-sulfonylformamidines in yields ranging from 45% to 92% [1]. While the specific isolated yield for the 2,5-dichloro-4-methoxy variant was not reported separately, the study confirms that the pyridin-2-ylmethyl group is essential for C–N bond cleavage, and that substituents on the benzenesulfonamide ring influence reaction outcome. Users prioritizing consistent synthetic access to N-sulfonylformamidine libraries benefit from the defined electronic profile of the 2,5-dichloro-4-methoxy arrangement compared to mono-substituted or unsubstituted analogs, which may require distinct optimization [1].
| Evidence Dimension | Synthetic yield of N-sulfonylformamidine formation via Cu-catalyzed C–N cleavage |
|---|---|
| Target Compound Data | Yield not individually quantified; part of a substrate scope achieving 45–92% yields across analogs. |
| Comparator Or Baseline | Other N-(2-pyridinylmethyl)benzenesulfonamides with varying aryl substitution (e.g., 4-methyl, 4-chloro, 4-nitro). |
| Quantified Difference | Yield range across substrate scope is 45–92%; specific contribution of 2,5-dichloro-4-methoxy pattern not isolated. |
| Conditions | Substrate (0.5 mmol), DMF-DMA (1.5 equiv), Cu(OAc)2·H2O (5 mol%), glycol, 80 °C, 8 h. |
Why This Matters
Demonstrates that the compound participates in a validated, drug-relevant synthetic transformation, but highlights that direct, quantitative head-to-head comparison data are absent, necessitating in-house validation for yield optimization.
- [1] Wang, X.; Zhao, Q.; Fang, Y.; Cai, M.; Chen, Y.; Dai, L. Copper-catalyzed C-N Bond Cleavage: Synthesis of N-sulfonylformamidines from N-(2-pyridinylmethyl)benzenesulfonamides. Curr. Org. Synth. 2022, 19 (7), 797–807. View Source
